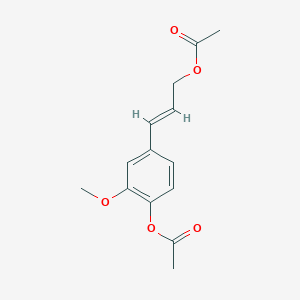

trans-Coniferyl alcohol diacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

[(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enyl] acetate |

InChI |

InChI=1S/C14H16O5/c1-10(15)18-8-4-5-12-6-7-13(19-11(2)16)14(9-12)17-3/h4-7,9H,8H2,1-3H3/b5-4+ |

InChI Key |

KCODNVFFXXYJPA-SNAWJCMRSA-N |

SMILES |

CC(=O)OCC=CC1=CC(=C(C=C1)OC(=O)C)OC |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC(=C(C=C1)OC(=O)C)OC |

Canonical SMILES |

CC(=O)OCC=CC1=CC(=C(C=C1)OC(=O)C)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Trans Coniferyl Alcohol Diacetate

Identification in Plant Species and Natural Sources

Research has identified the presence of trans-coniferyl alcohol diacetate in the rhizomes of Alpinia galanga, a plant commonly known as greater galangal. accurate.in This plant is a member of the Zingiberaceae family, which also includes ginger and turmeric, and is utilized in various traditional medicines and culinary practices. The occurrence of this compound is part of a diverse array of phenylpropanoids and other phytochemicals found within the rhizome of this species.

The following table summarizes the natural source of this compound.

| Compound Name | Plant Species | Plant Part |

| This compound | Alpinia galanga | Rhizome |

Methodological Approaches for Extraction and Initial Purification from Biological Matrices

The isolation of this compound from its natural source, primarily the rhizomes of Alpinia galanga, employs standard phytochemical procedures. The general methodology involves solvent extraction followed by chromatographic purification.

The initial step typically involves the extraction of the dried and powdered plant material with an organic solvent. Methanol is a commonly used solvent for this purpose, often employed in a Soxhlet apparatus to ensure thorough extraction. accurate.innih.gov An alternative approach involves a solvent mixture, such as dichloromethane and methanol (DCM:MeOH), to extract a broad range of compounds.

Following extraction, the crude extract is concentrated to yield a residue. This residue then undergoes further separation and purification, with column chromatography being a principal technique. accurate.innih.gov The stationary phase for this chromatography is typically silica gel. A gradient elution system, using a combination of solvents with increasing polarity, is employed to separate the various components of the extract. For instance, different combinations of chloroform and methanol can be used to effectively isolate specific phytometabolites. accurate.in The fractions collected from the column are monitored, often using techniques like thin-layer chromatography (TLC), and those containing the target compound are combined and further purified if necessary.

While a specific protocol solely for the isolation of this compound is not extensively detailed in the literature, the methods described for the separation of phenylpropanoids and other constituents from Alpinia galanga rhizomes provide a clear framework for its extraction and purification. accurate.innih.gov

The table below outlines the general steps for the extraction and purification of compounds from Alpinia galanga rhizomes.

| Step | Description | Solvents/Materials |

| Preparation | Air-dried rhizomes are powdered. | - |

| Extraction | The powdered material is extracted with a suitable solvent. | Methanol, Dichloromethane:Methanol (DCM:MeOH) |

| Concentration | The solvent is removed to obtain a crude extract. | Rotary evaporator |

| Purification | The crude extract is subjected to column chromatography. | Silica gel, Chloroform, Methanol |

Biosynthetic Pathways and Metabolic Intermediates of Trans Coniferyl Alcohol Diacetate

Precursor-Product Relationships within Plant Metabolism

The metabolic journey to trans-coniferyl alcohol diacetate begins with fundamental building blocks and follows a well-established route in vascular plants. Its direct parent, coniferyl alcohol, is a central intermediate, linking primary and secondary metabolism.

Coniferyl Alcohol as the Primary Biosynthetic Precursor

trans-Coniferyl alcohol is the immediate and primary precursor for its acetylated derivatives. researchgate.netnih.govnih.gov This colorless to white solid organic compound is one of the three major monolignols, which are the fundamental monomers of the complex polymer lignin (B12514952). ebi.ac.uknih.gov Beyond its role in lignification, coniferyl alcohol serves as a metabolic hub, providing the backbone for a variety of other compounds, including lignans (B1203133), coumarins, and the phenylpropene eugenol (B1671780). nih.govnih.gov Its availability in the cell is a critical determinant for the synthesis of its downstream products. The acetylation of coniferyl alcohol marks a commitment to pathways distinct from lignin formation. researchgate.netnih.gov

Phenylpropanoid Pathway Originating Coniferyl Alcohol

Coniferyl alcohol itself is a product of the general phenylpropanoid pathway, a major route of secondary metabolism in plants. ebi.ac.uk This pathway converts the primary amino acid L-phenylalanine into a variety of phenolic compounds.

The synthesis begins with the deamination of L-phenylalanine by L-phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. ebi.ac.uk This is followed by a series of hydroxylation and methylation reactions catalyzed by several key enzymes to produce ferulic acid. Ferulic acid is then activated to feruloyl-CoA by 4-coumarate:CoA ligase (4CL) . Subsequently, a two-step reduction process, catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , converts feruloyl-CoA into coniferyl alcohol. nih.gov Coniferyl alcohol can also act as a signaling molecule, feedback-regulating the expression of genes within the phenylpropanoid pathway itself. nih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of Coniferyl Alcohol This table outlines the primary enzymatic steps leading from L-phenylalanine to coniferyl alcohol.

| Enzyme | Abbreviation | Function |

| L-Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to ferulic acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates ferulic acid to feruloyl-CoA. |

| Cinnamoyl-CoA reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde (B117026). |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. |

Enzymatic Acetylation and Deacetylation Mechanisms

The transformation of coniferyl alcohol into its acetylated forms is governed by specific acyltransferase enzymes. This acetylation is a critical modification that dictates the subsequent metabolic fate of the molecule.

Coniferyl Alcohol Acyltransferase (CFAT) and its Role in Diacetate Formation

The enzymatic acetylation of coniferyl alcohol is catalyzed by Coniferyl Alcohol Acyltransferase (CFAT) , a member of the versatile BAHD acyltransferase family. researchgate.netnih.gov This enzyme utilizes acetyl-CoA as the acetyl donor to esterify coniferyl alcohol. researchgate.net Specifically, research has shown that CFAT mediates the formation of coniferyl acetate (B1210297), the mono-acetylated form of the molecule, by adding an acetyl group to the allylic hydroxyl group on the C9 of the propenyl side chain. ebi.ac.uk The formation of coniferyl acetate is considered the first committed step in the biosynthesis of phenylpropenes like eugenol and isoeugenol (B1672232). nih.govebi.ac.uk

While the subject of this article is this compound, the enzymatic pathway for the formation of this di-acetylated compound is not well-documented in scientific literature. The diacetate form would require a second acetylation, presumably at the phenolic hydroxyl group on the aromatic ring. However, studies on CFAT from Schisandra chinensis indicate that the enzyme functionally prefers the alcohol hydroxyl group over the phenolic one, suggesting that a different enzymatic system would be necessary for diacetate formation. nih.gov At present, the specific enzymes responsible for the biosynthesis of this compound in plants have not been characterized. Similarly, specific enzymes responsible for the deacetylation of coniferyl acetate or its diacetate form in plants are not well-described.

Implications of Acyltransferase Activities on Metabolic Flux

Studies involving the suppression of CFAT activity through RNA interference (RNAi) have demonstrated this effect clearly. In sweet basil, down-regulating the CFAT gene led to a decrease in eugenol production and a corresponding accumulation of its precursor, coniferyl alcohol. ebi.ac.uk Interestingly, this redirection of flux did not result in an increased production of lignin, indicating that the pathways for phenylpropene and lignin biosynthesis are not tightly coupled post-monolignol formation and that the cell may employ other mechanisms to handle the excess coniferyl alcohol. ebi.ac.uk This highlights the critical regulatory role of acyltransferases in partitioning shared precursors among competing metabolic pathways.

Branch Point Divergence in Biosynthesis

Coniferyl alcohol stands at a pivotal branch point in plant secondary metabolism. researchgate.netnih.gov As a primary monolignol, its principal fate in structural tissues is oxidative polymerization into guaiacyl (G) lignin, a process essential for cell wall integrity, water transport, and defense. ebi.ac.uk

However, the enzymatic action of Coniferyl Alcohol Acyltransferase (CFAT) creates a significant metabolic diversion. The acetylation of coniferyl alcohol to coniferyl acetate is an irreversible, committed step that channels the molecule into an entirely different biosynthetic route, leading to the formation of lignans or phenylpropenes like eugenol and isoeugenol. researchgate.netnih.govplos.org This bifurcation is crucial for the plant's ability to produce a diverse array of chemical compounds from a limited set of precursors. The regulation of gene expression for enzymes like CAD (leading to coniferyl alcohol) and CFAT (leading away from lignin) is therefore essential for the plant to balance its needs for structural polymers versus specialized defensive or attractant molecules.

Pathways Leading to Lignans

Lignans are a diverse class of polyphenolic compounds formed by the oxidative coupling of two or more monolignol units. arkat-usa.orgnih.gov The biosynthesis of most lignans originates from the dimerization of monolignols, with trans-coniferyl alcohol being a primary precursor. arkat-usa.orgresearchgate.net

The initial and critical step in lignan (B3055560) biosynthesis is the stereoselective coupling of two trans-coniferyl alcohol radicals to form pinoresinol (B1678388). arkat-usa.orgnih.gov This reaction is a phenolic oxidative coupling process facilitated by an oxidase, such as laccase, and a dirigent protein (DIR). arkat-usa.orgwikipedia.org The oxidase generates the phenoxy radicals from trans-coniferyl alcohol, while the dirigent protein guides the regio- and stereoselective coupling of these radicals. arkat-usa.orgnih.gov In the absence of a dirigent protein, the reaction yields a racemic mixture of products. wikipedia.org

The formation of (+)-pinoresinol is a key branching point in the lignan biosynthetic pathway. nih.gov From pinoresinol, a furofuran-type lignan, a series of reductive and oxidative modifications lead to the formation of other lignan scaffolds. arkat-usa.org For instance, pinoresinol can be sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to first form lariciresinol (B1674508) (a furan-type lignan) and then secoisolariciresinol (B192356) (a dibenzylbutane-type lignan). arkat-usa.orgresearchgate.net Secoisolariciresinol can be further oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol, a dibenzyllactone-type lignan. arkat-usa.org

The dirigent protein family is diverse, with different members directing the synthesis of specific stereoisomers. wikipedia.orgnih.gov For example, the first dirigent protein discovered in Forsythia intermedia directs the formation of (+)-pinoresinol, whereas a dirigent protein from Arabidopsis thaliana directs the synthesis of (-)-pinoresinol. wikipedia.org This highlights the precise control exerted by these proteins in determining the final structure of the lignan.

| Lignan Type | Precursor | Key Enzymes/Proteins | Resulting Scaffold |

| Furofuran | 2x trans-Coniferyl alcohol | Laccase, Dirigent Protein | Pinoresinol |

| Furan | Pinoresinol | Pinoresinol-lariciresinol reductase (PLR) | Lariciresinol |

| Dibenzylbutane | Lariciresinol | Pinoresinol-lariciresinol reductase (PLR) | Secoisolariciresinol |

| Dibenzyllactone | Secoisolariciresinol | Secoisolariciresinol dehydrogenase (SDH) | Matairesinol |

Pathways Leading to Lignin and other Monolignols

Lignin is a complex, heterogeneous polymer that provides structural support to plant cell walls. osti.govwikipedia.org It is formed by the oxidative polymerization of monolignols, primarily p-coumaryl alcohol, trans-coniferyl alcohol, and sinapyl alcohol, which give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively. nih.govresearchgate.net

The biosynthesis of these monolignols starts from the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. wikipedia.orgresearchgate.net The final steps in monolignol biosynthesis involve the reduction of the corresponding hydroxycinnamaldehydes by cinnamyl alcohol dehydrogenase (CAD) and related enzymes. oup.comusda.gov For instance, the reduction of coniferaldehyde to trans-coniferyl alcohol is catalyzed by CAD. usda.govnih.gov In angiosperms, a distinct sinapyl alcohol dehydrogenase (SAD) has been identified that is specific for the reduction of sinapaldehyde (B192390) to sinapyl alcohol, indicating a dedicated step for syringyl monolignol biosynthesis. oup.com

Once synthesized, the monolignols are transported to the cell wall where they undergo oxidative polymerization. frontiersin.orgwikipedia.org This process is catalyzed by class III peroxidases and laccases, which are secreted into the apoplast. nih.govnih.gov These enzymes use hydrogen peroxide and molecular oxygen, respectively, to generate monolignol radicals. nih.govnih.gov These radicals then undergo random, combinatorial coupling to form the complex, three-dimensional lignin polymer. wikipedia.orgnih.gov The co-localization of specific laccases and peroxidases within lignifying cell walls suggests a coordinated regulation of lignin polymerization. nih.gov

| Monolignol | Precursor Aldehyde | Key Enzyme | Corresponding Lignin Unit |

| p-Coumaryl alcohol | p-Coumaraldehyde | Cinnamyl alcohol dehydrogenase (CAD) | p-Hydroxyphenyl (H) |

| trans-Coniferyl alcohol | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Guaiacyl (G) |

| Sinapyl alcohol | Sinapaldehyde | Sinapyl alcohol dehydrogenase (SAD) | Syringyl (S) |

Connection to Eugenol and Isoeugenol Biosynthesis

Eugenol and isoeugenol are phenylpropenes that contribute to the characteristic aroma of many spices. nih.govnoaa.gov Their biosynthesis is directly linked to the monolignol pathway, with trans-coniferyl alcohol serving as a key intermediate. nih.govresearchgate.net However, instead of being directly converted, research has shown that an ester derivative of trans-coniferyl alcohol, specifically trans-coniferyl acetate, is the actual substrate for the enzymes that produce eugenol and isoeugenol. nih.govpnas.org

In sweet basil (Ocimum basilicum), the enzyme eugenol synthase (EGS1), a member of the PIP family of NADPH-dependent reductases, catalyzes the formation of eugenol from trans-coniferyl acetate and NADPH. nih.gov A homologous enzyme in petunia (Petunia hybrida), isoeugenol synthase (IGS1), utilizes the same substrates to produce isoeugenol. nih.gov The formation of trans-coniferyl acetate from trans-coniferyl alcohol and acetyl-CoA is catalyzed by a coniferyl alcohol acyltransferase (CFAT). nih.govnih.gov

This pathway represents a branch from the core monolignol pathway, diverting trans-coniferyl alcohol away from lignin and lignan synthesis towards the production of these volatile phenylpropenes. nih.govresearchgate.net The enzymes involved, EGS1 and IGS1, are distinct from those in the lignin and lignan pathways, highlighting the specialized metabolic channels that lead to the diverse array of phenylpropanoid compounds in plants. nih.govpnas.org

Metabolic Engineering and Biotechnological Production of Related Monolignols

The central role of monolignols in the production of high-value chemicals and biofuels has driven research into their biotechnological production using engineered microorganisms. nih.govnih.gov Escherichia coli has been a common host for this purpose due to its well-understood genetics and rapid growth. nih.govnih.gov

Metabolic engineering strategies have been employed to construct microbial "cell factories" for the synthesis of monolignols like p-coumaryl alcohol, caffeyl alcohol, and trans-coniferyl alcohol from simple carbon sources. nih.gov This typically involves the heterologous expression of plant-derived biosynthetic genes in E. coli. nih.govnih.gov For example, a pathway for p-coumaryl alcohol production was successfully constructed, achieving a titer of 501.8 mg/L. nih.gov

Further extension of the pathway to produce caffeyl alcohol and trans-coniferyl alcohol has been achieved by introducing additional enzymes such as a hydroxylase and methyltransferases. nih.gov However, challenges such as enzyme promiscuity leading to the formation of undesired byproducts have been encountered. nih.gov To address this, strategies like microbial co-cultures have been developed to spatially separate problematic enzymatic steps, thereby improving the yield of the desired monolignol. nih.gov For instance, a co-culture system for caffeyl alcohol production resulted in a nearly 12-fold increase in titer compared to a monoculture. nih.gov The production of trans-coniferyl alcohol has also been demonstrated, although yields have been limited by the activity of the methyltransferases involved. nih.gov

These studies demonstrate the potential of metabolic engineering and synthetic biology to create sustainable and controlled systems for the production of monolignols and their derivatives, offering an alternative to their extraction from plant sources. nih.govnih.gov

Chemical Synthesis and Derivatization of Trans Coniferyl Alcohol Diacetate for Research

Total Synthesis Approaches for Coniferyl Alcohol

The total synthesis of coniferyl alcohol is a key step, and several methods have been refined to achieve high yields and purity. These methods often start from readily available precursors like vanillin (B372448) or ferulic acid.

Wittig Reactions

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide. In the context of coniferyl alcohol synthesis, this reaction is typically employed to create the propenyl side chain. A common approach involves the reaction of vanillin with a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, to form the corresponding ethyl ester. researchgate.net This method is effective for constructing the carbon-carbon double bond with control over the stereochemistry, generally favoring the formation of the more stable E-isomer (trans). organic-chemistry.org The resulting ester is then reduced to yield coniferyl alcohol. researchgate.net Microwave-assisted Wittig reactions have also been explored to potentially accelerate the synthesis. researchgate.net

Horner-Wadsworth-Emmons Olefination

A powerful alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This method utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent, often leading to cleaner reactions and higher yields of the desired (E)-alkene. wikipedia.org The HWE reaction is particularly advantageous for creating the α,β-unsaturated ester intermediate from an aldehyde like protected vanillin. nih.gov A modification of the HWE reaction, known as the Still-Gennari modification, can be used to selectively synthesize the (Z)-isomer by employing specific phosphonates and reaction conditions. nih.govyoutube.com

Reduction Methodologies (e.g., DIBAL-H, NaBH4)

The final step in many syntheses of coniferyl alcohol involves the reduction of an intermediate ester or aldehyde.

Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent capable of reducing esters to primary alcohols. ic.ac.uk For instance, the ethyl ester intermediate formed from the Wittig or HWE reaction can be effectively reduced to coniferyl alcohol using DIBAL-H, often with good yields. researchgate.netnih.gov It is crucial to control the reaction temperature, as DIBAL-H can reduce esters to aldehydes at low temperatures (e.g., -78°C), while at room temperature, further reduction to the alcohol occurs. ic.ac.uk

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com It is particularly effective for the reduction of aldehydes to primary alcohols. masterorganicchemistry.com Coniferaldehyde (B117026) can be reduced to coniferyl alcohol in high yield using NaBH₄. lookchem.comkyoto-u.ac.jp This method is often preferred due to the reagent's ease of handling and high regioselectivity. lookchem.comnih.gov A convenient synthesis route involves the conversion of 4-acetylferulic acid to its acid chloride, which is then reduced by NaBH₄ to 4-acetoxyconiferyl alcohol, followed by deacetylation to yield coniferyl alcohol. usda.gov

| Reducing Agent | Substrate | Product | Key Features |

| DIBAL-H | Ethyl ferulate | Coniferyl alcohol | Reduces esters to primary alcohols. researchgate.netnih.gov |

| NaBH₄ | Coniferaldehyde | Coniferyl alcohol | Mild, selective for aldehydes, high yield. lookchem.comkyoto-u.ac.jp |

| NaBH₄ | 4-Acetylferuloyl chloride | 4-Acetoxyconiferyl alcohol | Part of a multi-step synthesis from ferulic acid. usda.gov |

Biocatalytic and Chemo-Enzymatic Syntheses

Biocatalytic and chemo-enzymatic approaches offer more sustainable and specific routes to coniferyl alcohol and its derivatives. These methods often leverage the catalytic activity of enzymes. For example, coniferyl alcohol can be synthesized from ferulic acid through a process involving enzymatic reduction. wikipedia.org Enzymes such as cinnamyl alcohol dehydrogenase are involved in the natural biosynthesis of coniferyl alcohol from coniferaldehyde. wikipedia.org Furthermore, enzymes like laccase can be used in the dimerization of coniferyl alcohol to produce specific lignin (B12514952) model compounds. frontiersin.org The enzymatic 5-hydroxylation and subsequent methylation of coniferyl aldehyde are key steps in the biosynthesis of syringyl lignin in angiosperms. pnas.org

Acetylation Strategies for trans-Coniferyl Alcohol Diacetate Production

The production of this compound from trans-coniferyl alcohol is typically achieved through acetylation. This process involves the introduction of acetyl groups to both the phenolic and the primary alcohol hydroxyl groups.

A common laboratory method for acetylation involves the use of acetic anhydride (B1165640) in the presence of a base catalyst like pyridine. usda.gov This method is effective for achieving diacetylation. Another approach is the use of acetyl-CoA, which is the biological acetyl donor, in enzyme-catalyzed reactions. For instance, a coniferyl alcohol acyltransferase (CFAT) can catalyze the acetylation of coniferyl alcohol to form coniferyl acetate (B1210297). nih.govnih.gov This enzymatic approach is highly specific and occurs under mild conditions.

| Acetylation Reagent | Catalyst/Enzyme | Product |

| Acetic Anhydride | Pyridine | This compound |

| Acetyl-CoA | Coniferyl alcohol acyltransferase (CFAT) | Coniferyl acetate |

Synthesis of Stereoisomers and Labeled Compounds (e.g., (Z)-isomer, 13C-labeled)

The synthesis of stereoisomers and isotopically labeled analogs of coniferyl alcohol and its diacetate is crucial for detailed mechanistic and structural studies in lignin biochemistry.

The synthesis of (Z)-coniferyl alcohol can be achieved with high stereoselectivity using the Still-Gennari modification of the Horner-Wadsworth-Emmons olefination. nih.gov This method employs specific phosphonates, such as methyl bis(trifluoroethyl) phosphonoacetate, and a base system like KN(TMS)₂/18-crown-6 to favor the formation of the (Z)-olefin. nih.gov

Isotopically labeled compounds, particularly with ¹³C, are invaluable for tracing metabolic pathways and for structural elucidation using NMR spectroscopy. researchgate.net ¹³C-labeled coniferyl alcohol can be synthesized from ¹³C-labeled precursors. For example, ¹³C-labeled phenylalanine can be fed to plant systems to produce labeled monolignols. researchgate.net Chemical synthesis can also be employed, starting from simple labeled molecules and building up the coniferyl alcohol structure. amolf.nl The synthesis of highly deuterated coniferyl alcohol has also been reported, which is useful for silencing NMR signals in dehydrogenative polymers. d-nb.info

| Compound | Synthetic Method | Application |

| (Z)-Coniferyl alcohol | Still-Gennari modification of HWE | Stereochemical studies |

| ¹³C-Labeled coniferyl alcohol | Biosynthesis from ¹³C-Phe or chemical synthesis | Metabolic pathway tracing, NMR studies researchgate.netamolf.nl |

| Deuterated coniferyl alcohol | Multi-step chemical synthesis | Silencing NMR signals d-nb.info |

Preparation of Advanced Lignin and Lignan (B3055560) Model Compounds

The strategic use of acetylated derivatives of trans-coniferyl alcohol, including this compound, is fundamental to the synthesis of complex model compounds that mimic the intricate structures of lignin and lignans (B1203133). Acetylation serves as a crucial protecting group strategy, enabling chemists to control the reactivity of the phenolic and aliphatic hydroxyl groups during multi-step syntheses. This control is paramount for constructing specific and complex linkages found in these natural polymers, thereby facilitating detailed studies of their biosynthesis, structure, and degradation. frontiersin.orgnih.gov

Synthesis of Advanced Lignin Model Compounds:

Research into the complex architecture of lignin relies on model compounds that are more sophisticated than simple dimers. frontiersin.org The synthesis of advanced lignin models, such as trimers containing both the robust β-5 and the more labile β-O-4 linkages, showcases the utility of acetylated coniferyl alcohol derivatives. nih.govfrontiersin.org

Enzymatic Dimerization: trans-Coniferyl alcohol, often synthesized from ferulic acid, undergoes enzymatic dimerization mediated by laccase. nih.govfrontiersin.org This step selectively forms the trans diastereoisomer of the β-5 dimer. nih.gov

Acetylation: The resulting dimer, which has two aliphatic alcohol groups and a phenolic hydroxyl group, is fully acetylated using acetic anhydride and pyridine. This tri-O-acetylated intermediate protects all reactive hydroxyl groups. nih.gov

Selective Deacetylation: To prepare for the next coupling step, the phenolic acetyl group is selectively removed. This is achieved using piperazine (B1678402) in THF, which chemoselectively cleaves the more labile phenolic ester, yielding the key di-O-acetylated (β-5) dimer. nih.govfrontiersin.org This intermediate is a derivative of this compound, incorporated within a larger structure.

Coupling and Further Modification: The free phenolic hydroxyl group on the di-acetylated dimer can then undergo a nucleophilic substitution (SN2) reaction with another building block, such as a bromoketoester of guaiacol, to form the desired β-O-4 linkage, thus creating a trimeric structure. nih.govfrontiersin.org Subsequent steps can include dihydroxylation or hydrogenation to produce the final advanced lignin model compounds. nih.gov

Interactive Table 1: Compounds in the Synthesis of Advanced Lignin Models

| Compound Name | Role in Synthesis |

| Ferulic Acid | Starting material for coniferyl alcohol synthesis. nih.gov |

| trans-Coniferyl Alcohol | Monolignol G; undergoes enzymatic dimerization. nih.gov |

| (β-5) Dimer of Coniferyl Alcohol | Product of laccase-mediated dimerization. nih.gov |

| Tri-O-acetylated (β-5) Dimer | Fully protected intermediate. nih.gov |

| Di-O-acetylated (β-5) Dimer | Key building block with a free phenolic -OH for coupling. nih.govfrontiersin.org |

| Acetovanillone | Precursor for the bromoketoester coupling partner. frontiersin.org |

| (β-5)-(β-O-4) Trimer | Final advanced lignin model compound. nih.gov |

Derivatization for Lignan Synthesis:

In the biosynthesis of many lignans, the acetylation of trans-coniferyl alcohol is a critical, committed step that channels the precursor away from lignin production. nih.gov Specifically, the formation of trans-coniferyl acetate is catalyzed by coniferyl alcohol acyltransferase (CFAT), an enzyme belonging to the BAHD acyltransferase family. nih.govnih.gov

This enzymatic acetylation is significant for several reasons:

Pathway Direction: It marks a key branch point between the biosynthesis of lignin and that of certain lignans, such as the dibenzocyclooctadiene lignans found in Schisandra chinensis. nih.govnih.gov

Precursor for Further Reactions: trans-Coniferyl acetate serves as a substrate for subsequent enzymes. For example, isoeugenol (B1672232) synthase can use coniferyl acetate to form E-isoeugenol, which is a precursor to other lignan types. nih.gov

Synthetic Utility: By mimicking this biological strategy, researchers can use trans-coniferyl acetate and its diacetate counterpart as building blocks in the chemical synthesis of various lignan analogues. The acetyl groups can be used as protecting groups or as functional handles for further transformations.

The identification and characterization of enzymes like CFAT provide valuable tools and insights for developing biocatalytic or chemo-enzymatic routes to produce complex and medicinally important lignans. nih.govnih.gov

Role of Trans Coniferyl Alcohol Diacetate in Lignan Biosynthesis Research

Precursor Function in Dibenzocyclooctadiene Lignan (B3055560) Formation

The biosynthesis of dibenzocyclooctadiene lignans (B1203133), which are notably found in plants of the Schisandraceae family, follows a pathway that diverges from other lignan routes. nih.gov Coniferyl alcohol, synthesized from phenylalanine via the general phenylpropanoid pathway, stands at a critical metabolic fork. nih.gov It can either be directed towards lignin (B12514952) production or enter the pathway for lignan biosynthesis. nih.gov

Research on Schisandra chinensis has been pivotal in elucidating this process. Studies have shown that the acetylation of coniferyl alcohol to form coniferyl acetate (B1210297) is the first committed step in the hypothetical biosynthetic pathway leading to dibenzocyclooctadiene lignans. nih.gov This catalytic reaction effectively channels the precursor into this specific metabolic route. nih.gov Therefore, while coniferyl alcohol is the foundational monomer, its acetylated derivative, coniferyl acetate, serves as the immediate precursor for the subsequent specialized reactions in this lignan class formation. nih.gov

Table 1: Key Precursors in Dibenzocyclooctadiene Lignan Biosynthesis

| Precursor Name | Role in Pathway |

| Phenylalanine | Initial amino acid starting material for the phenylpropanoid pathway. nih.gov |

| trans-Coniferyl alcohol | Central monolignol at a metabolic branch point between lignin and lignan synthesis. nih.gov |

| trans-Coniferyl acetate | The immediate precursor for dibenzocyclooctadiene lignan formation, resulting from acetylation. nih.gov |

| E-Isoeugenol | A downstream product formed from coniferyl acetate, proposed to be involved in the formation of certain lignan backbones. nih.gov |

Enzymatic Transformations and Coupling Reactions in Lignanogenesis

The conversion of trans-coniferyl alcohol into a dedicated lignan precursor is an enzyme-mediated process. The key enzyme identified in this step is coniferyl alcohol acyltransferase (CFAT) , which belongs to the versatile BAHD acyltransferase family. nih.gov This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to coniferyl alcohol, yielding coniferyl acetate. nih.gov The identification and characterization of CFAT in Schisandra chinensis provided the first direct enzymatic evidence for this crucial gateway step. nih.gov

Once coniferyl acetate is formed, it undergoes further enzymatic transformations. Research has pointed to the involvement of an isoeugenol (B1672232) synthase (IGS), which utilizes coniferyl acetate and NADPH as substrates to produce E-isoeugenol. nih.gov While the full pathway to dibenzocyclooctadiene lignans from this point is still under investigation, these initial enzymatic steps—acetylation followed by synthase activity—are fundamental. nih.govresearchgate.net They create the specific chemical intermediates necessary for the eventual coupling reactions that will form the complex, dimeric lignan structure. The acylation by CFAT is vital as it modifies the substrate, potentially influencing its stability, solubility, and recognition by subsequent enzymes in the pathway. nih.gov

Table 2: Enzymes and Transformations in the Initial Stages of Dibenzocyclooctadiene Lignan Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

| Coniferyl Alcohol Acyltransferase | CFAT | trans-Coniferyl alcohol, Acetyl-CoA | trans-Coniferyl acetate | Commits the precursor to the dibenzocyclooctadiene lignan pathway. nih.gov |

| Isoeugenol Synthase | IGS | trans-Coniferyl acetate, NADPH | E-Isoeugenol | Further transforms the acetylated precursor into another key intermediate. nih.gov |

Investigating Stereochemical Control in Lignan Production

Stereochemistry is a defining feature of lignans, with biological activity often depending on the specific arrangement of atoms at chiral centers. The control of stereochemistry in lignan biosynthesis is a complex process, most famously governed by dirigent proteins (DIRs), which guide the stereoselective coupling of two monolignol radicals. wikipedia.org

In the context of dibenzocyclooctadiene lignan biosynthesis, the initial acetylation of coniferyl alcohol represents a critical, albeit indirect, point of control. By committing the precursor to a specific enzymatic pathway, the plant ensures that it is channeled towards a distinct set of downstream enzymes, including those that will ultimately control the stereochemical outcome. nih.gov The formation of coniferyl acetate prevents coniferyl alcohol from participating in other reactions, such as racemic coupling or polymerization into lignin, which lack the same stereochemical precision. nih.govnih.gov

While the CFAT-catalyzed reaction itself does not create a stereocenter, it is a prerequisite for the subsequent stereospecific steps. The unique structure of the intermediates formed from coniferyl acetate, such as E-isoeugenol, are the substrates upon which future stereochemistry-determining enzymes will act. nih.gov Therefore, investigating these initial enzymatic transformations is crucial for understanding how a plant cell maintains strict control over the production of a single, desired lignan enantiomer. researchgate.net

Advanced Analytical Methodologies in Research on Trans Coniferyl Alcohol Diacetate and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is extensively used in the analysis of trans-coniferyl alcohol diacetate and its derivatives to determine their precise atomic arrangement and to quantify their presence in various samples.

¹H and ¹³C NMR Techniques

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, forms the foundation of structural analysis for compounds like this compound.

¹H NMR: This technique provides information about the different types of protons in a molecule and their chemical environment. For trans-coniferyl alcohol and its derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic, vinylic, and aliphatic protons, including those of the methoxy (B1213986) and acetate (B1210297) groups. researchgate.netresearchgate.netusda.gov The coupling constants between adjacent protons, particularly across the double bond of the propenyl side chain, are crucial for confirming the trans configuration. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Coniferyl Alcohol Derivatives

| Atom | Coniferyl Alcohol ¹H (ppm) | Coniferyl Alcohol ¹³C (ppm) |

| OMe | 3.89 | 55.88 |

| γ-CH₂ | 4.29 | 63.71 |

| Ar-H2 | 6.92 | 108.52 |

| Ar-H5 | 6.78 | 114.57 |

| Ar-H6 | 6.92 | 120.25 |

| β-CH | 6.22 | 126.22 |

| α-CH | 6.55 | 128.78 |

| Ar-C1 | 131.2 | 131.2 |

| Ar-C4 | 146.8 | 146.8 |

| Ar-C3 | 148.1 | 148.1 |

Note: Data is based on published values for coniferyl alcohol and serves as a reference for interpreting spectra of its diacetate derivative. researchgate.netbmrb.io Actual shifts for this compound will vary due to the presence of the acetate groups.

2D NMR (e.g., HSQC, HMBC) for Linkage Analysis

Two-dimensional (2D) NMR techniques are essential for unraveling the complex structures of metabolites and polymers derived from trans-coniferyl alcohol.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning signals in both ¹H and ¹³C spectra. usda.govresearchgate.netglbrc.org In the study of lignin (B12514952) and its model compounds, HSQC is invaluable for identifying specific linkages between monomeric units, such as β-O-4, β-5, and β-β bonds. glbrc.orgnih.gov The cross-peaks in an HSQC spectrum offer a "fingerprint" of the different structural units present. researchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for establishing the connectivity between different structural fragments within a molecule. For instance, it can confirm the attachment of the acetate groups to the phenolic hydroxyl and the γ-hydroxyl groups in this compound. In the analysis of lignin polymers, HMBC helps to identify complex inter-unit linkages that are not apparent from 1D or HSQC data alone. nih.govnih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY experiments are used to identify entire spin systems of coupled protons. In the context of coniferyl alcohol derivatives, TOCSY can help to trace the correlations along the entire propenyl side chain. usda.gov

The combination of these 2D NMR methods allows for the comprehensive structural elucidation of novel metabolites and provides detailed insight into the polymeric structure of lignin derived from coniferyl alcohol. usda.gov

Stable Isotope Labeling with NMR (e.g., ¹³C, ²H)

The use of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) in conjunction with NMR spectroscopy is a sophisticated strategy for tracing metabolic pathways and simplifying complex spectra.

¹³C Labeling: By feeding organisms or cell cultures with ¹³C-labeled precursors, such as [¹³C₆]-phenylalanine, researchers can track the incorporation of the label into downstream metabolites like coniferyl alcohol and its derivatives. nih.gov Analysis of the resulting ¹³C-enriched compounds by NMR allows for the unambiguous assignment of carbon signals and the elucidation of biosynthetic pathways. amolf.nl This method has been used to measure metabolic flux in lignin biosynthesis in plants. nih.gov

Deuterium (²H) Labeling: Deuteration, or the replacement of protons with deuterium, can be used to "silence" specific signals in ¹H NMR spectra. d-nb.info Since deuterium is not typically detected in standard ¹H NMR experiments, this selective labeling simplifies complex spectra and helps to resolve overlapping signals. researchgate.netd-nb.info For example, synthesizing coniferyl alcohol with deuterium at specific positions can help in studying the mechanisms of polymerization into lignin, as the signals from the deuterated sites will be absent in the ¹H NMR spectrum of the resulting polymer. d-nb.info This approach has been instrumental in clarifying the chain-growth mechanism of lignin. d-nb.info

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental for separating this compound and its metabolites from complex biological matrices, enabling their subsequent identification and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are powerful techniques for analyzing volatile and semi-volatile compounds. Due to the relatively low volatility of this compound and its metabolites, derivatization is often required to convert them into more volatile forms suitable for GC analysis.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govhmdb.ca As separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is measured, providing a unique mass spectrum that can be used for identification by comparison to spectral libraries. hmdb.ca This technique has been used to quantify endogenous coniferyl alcohol in plant tissues and to identify various metabolites. nih.govresearchgate.net

The Derivatization Followed by Reductive Cleavage (DFRC) method is a chemical degradation technique specifically developed for the analysis of lignin structure. novapublishers.compyrodata.com While it is a degradative method, it is instrumental in understanding the composition of lignins derived from monolignols like coniferyl alcohol.

The DFRC process involves two main steps:

Derivatization: The lignin is treated with acetyl bromide (AcBr), which selectively cleaves the abundant β-aryl ether linkages while leaving other linkages, such as carbon-carbon bonds, intact. novapublishers.com

Reductive Cleavage: The resulting brominated intermediates are then subjected to reduction with zinc dust, which cleaves the C-Br bond and releases monomeric and dimeric units that are amenable to GC-MS analysis. novapublishers.com

This method allows for the quantification of the primary monolignols that make up the lignin polymer. pyrodata.com For lignins derived from coniferyl alcohol, DFRC releases guaiacyl units that can be quantified by GC. usda.govnih.gov The analysis of the released dimers also provides valuable information about the types of interunit linkages present in the original lignin polymer, such as β-1, β-β, 5-5, and β-5 linkages. nih.govacs.org DFRC has been crucial for characterizing lignins from various plant sources and in studying genetically modified plants with altered lignin biosynthesis. novapublishers.com

Table 2: Key Products from DFRC of Coniferyl Alcohol-Derived Lignin

| Product Type | Description | Significance |

| Monomers | Acetylated guaiacylpropane units. | Allows for quantification of coniferyl alcohol-derived units in lignin. pyrodata.com |

| Dimers | Guaiacyl-guaiacyl dimers representing various linkages (e.g., β-5, β-β). | Provides information on the types of bonds formed during lignification. nih.govacs.org |

| End-group Products | Diagnostic markers from cinnamyl alcohol and cinnamaldehyde (B126680) end-groups. | Offers insight into the termination of lignin polymer chains. usda.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. preprints.orgijraset.com Its high resolution and accuracy make it an indispensable tool for the quantitative analysis of this compound and its precursor, coniferyl alcohol, in various samples. preprints.orgijraset.com The method is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com For quantitative analysis, the peak area of the analyte is compared to that of a known standard. ijraset.com

Research has established various HPLC methods for the effective separation and quantification of coniferyl alcohol and related phenolic compounds. google.com A common approach involves using a C18 reversed-phase column, which separates compounds based on their hydrophobicity. google.com One validated method utilizes a mobile phase consisting of water and methanol, with a flow rate set between 0.4 and 0.7 mL/min and a column temperature of 25-30°C. google.com Detection is typically performed using a UV detector set to a wavelength of 275 nm, which is effective for monitoring aromatic compounds like coniferyl alcohol. google.com

Another optimized HPLC method for coniferyl alcohol uses a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. ccsenet.org Optimal separation was achieved with a column temperature of 35°C and a flow rate of 1.0 mL/min. ccsenet.org The method demonstrated good linearity, precision, and stability, making it suitable for standardizing extracts based on their coniferyl alcohol content. ccsenet.org The versatility of HPLC allows for adjustments in mobile phase composition, flow rate, and temperature to achieve the best separation for specific sample matrices. ccsenet.orgresearchgate.net

Interactive Table: HPLC Parameters for Coniferyl Alcohol Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Alltima™ HP C18 (250x4.6mm, 5µm) google.com | C18 Column ccsenet.org | GLC-ODS (M) column nih.gov |

| Mobile Phase | Water and Methanol google.com | Acetonitrile and 0.1% Formic Acid ccsenet.org | Methanol/Acetic Acid (Isocratic) nih.gov |

| Flow Rate | 0.4-0.7 mL/min google.com | 1.0 mL/min ccsenet.org | Not Specified |

| Column Temperature | 25-30°C google.com | 35°C ccsenet.org | 30°C (Enzymatic Reaction Temp) nih.gov |

| Detection Wavelength | 275 nm google.com | Not Specified | 340 nm (for coniferaldehyde) nih.gov |

| Injection Volume | 20 µL google.com | Not Specified | Not Specified |

| Analysis Time | 70 min google.com | Not Specified | Not Specified |

Mass Spectrometry (MS) for Identification and Fragment Analysis

Mass Spectrometry (MS) is a critical analytical technique for elucidating the structure of molecules by measuring their mass-to-charge ratio (m/z). core.ac.uk When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification and structural analysis of complex mixtures. nih.gov In the context of this compound and its metabolites, MS provides definitive identification and detailed information about its structure through fragmentation analysis. core.ac.uknih.gov

In mass spectrometry, molecules are ionized and then broken into characteristic fragments. The pattern of these fragments serves as a molecular fingerprint. libretexts.org For lignin-related compounds like coniferyl alcohol, specific fragmentation pathways have been identified that correspond to different types of chemical bonds. nih.govresearchgate.net For example, the analysis of lignin oligomers shows characteristic cleavages of β-aryl ether linkages. nih.gov A coniferyl alcohol unit, with a mass of 180 Da, can produce a distinct product ion at an m/z of 195 following a specific fragmentation pathway. nih.gov

Studies on the metabolites of conifers have successfully used gas chromatography-mass spectrometry (GC-MS) to identify and quantify coniferyl alcohol and its derivatives, such as dihydroconiferyl alcohol. researchgate.net The electron ionization (EI) mass spectrum of the di-trimethylsilyl (di-TMSi) ether derivative of coniferyl alcohol provides a unique pattern for its identification. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) further enhances structural elucidation by allowing for the isolation and fragmentation of specific ions, providing deeper insight into the molecule's connectivity. core.ac.uk This technique is foundational for sequencing lignin oligomers and identifying unknown units or linkage types. nih.gov

Interactive Table: MS Fragmentation Data for Coniferyl Alcohol and Related Structures

| Precursor Ion (m/z) | Fragment Ion (m/z) | Corresponding Loss / Fragment Structure | Compound Type / Linkage |

|---|---|---|---|

| 557 | 539 | Loss of Water [M-H-18]⁻ mdpi.com | Sesquilignan mdpi.com |

| 557 | 361 | Cleavage of guaiacylglyceryl moiety [M-H-196]⁻ mdpi.com | Sesquilignan mdpi.com |

| 405 | 243 | Loss of Hexose [M-H-162]⁻ mdpi.com | Stilbenoid Glycoside mdpi.com |

| 373 | 355 | Loss of Water [M-H-H₂O]⁻ researchgate.net | Nortrachelogenin (Pinopalustrin) researchgate.net |

| 373 | 327 | Loss of Water and Carbon Monoxide [M-H-CO-H₂O]⁻ researchgate.net | Nortrachelogenin (Pinopalustrin) researchgate.net |

| 180 (Coniferyl Alcohol) | 195 | Addition of Oxygen, Cleavage at 8-end (⁸A⁻ ion) nih.gov | β-aryl ether linkage nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive analytical method used to identify the functional groups present in a molecule. researchgate.netcmscollege.ac.in The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. researchgate.net Each type of chemical bond and functional group absorbs infrared radiation at a specific, characteristic wavenumber, resulting in a unique spectral fingerprint. researchgate.net

The FTIR spectrum of coniferyl alcohol reveals several key absorption bands that are characteristic of its structure. researchgate.netresearchgate.net Strong bands in the region of 1500-1600 cm⁻¹ are assigned to the stretching of the aromatic ring. researchgate.net Specifically, a prominent peak around 1514-1515 cm⁻¹ is indicative of the guaiacyl (G) aromatic ring. researchgate.netresearchgate.net The spectrum also shows characteristic bands for the hydroxyl (-OH) group, typically appearing as a broad peak in the 3200–3450 cm⁻¹ region, and vibrations corresponding to the aliphatic C-H bonds of the propenol side chain around 2900 cm⁻¹. researchgate.net

For this compound, the FTIR spectrum would show significant changes compared to its precursor. The broad hydroxyl band would be absent or greatly diminished, replaced by strong absorption bands characteristic of the acetate ester groups. These typically include a C=O (carbonyl) stretching band around 1735-1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region. Analysis of related compounds shows that C=O stretching can also be observed around 1659 cm⁻¹. researchgate.net These spectral features allow for the direct characterization and confirmation of the acetylation of coniferyl alcohol.

Interactive Table: Characteristic FTIR Absorption Bands for Coniferyl Alcohol and Related Structures

| Wavenumber (cm⁻¹) | Vibration / Functional Group Assignment | Reference Compound / Structure |

|---|---|---|

| 3450–3200 | O-H stretching researchgate.net | Hydroxyl Groups (Alcohol/Phenol) researchgate.net |

| 3000-2800 | C-H stretching (broad) researchgate.net | Saturated C-H (Side Chain) researchgate.net |

| 1659 | C=O stretching researchgate.net | Carbonyl Group researchgate.net |

| 1590-1600 | Aromatic Ring and C=C stretching researchgate.net | Lignin Structures researchgate.net |

| 1514-1515 | Aromatic C=C stretching researchgate.netresearchgate.net | Guaiacyl Ring researchgate.netresearchgate.net |

| 1330 | Syringyl (S) Ring plus G Ring condensed researchgate.net | Lignin Polymer researchgate.net |

| 1254-1260 | Aromatic C-O stretching researchgate.netresearchgate.net | Guaiacyl Ring Ether/Phenol researchgate.netresearchgate.net |

| 1142 | Aromatic C-H in-plane deformation researchgate.net | Guaiacyl Ring researchgate.net |

Research Applications and Future Directions

Elucidation of Biosynthetic Pathways in Various Plant Species

Trans-coniferyl alcohol diacetate and its parent compound, coniferyl alcohol, are pivotal in understanding the intricate biosynthetic pathways of lignans (B1203133) and lignin (B12514952) in plants. nih.govwikipedia.org Coniferyl alcohol is a primary precursor in the phenylpropanoid pathway, which leads to the formation of these complex polymers. nih.govnih.gov The acetylation of coniferyl alcohol to coniferyl acetate (B1210297) (a related compound to the diacetate) is a critical step, catalyzed by coniferyl alcohol acyltransferase (CFAT). nih.govfrontiersin.org This reaction represents a key branch point, diverting coniferyl alcohol from lignin synthesis towards the production of specific lignans, such as the therapeutically significant dibenzocyclooctadiene lignans found in Schisandra chinensis. nih.govfrontiersin.org

The study of enzymes like CFAT, which belongs to the BAHD acyltransferase family, is crucial for mapping these pathways. nih.govfrontiersin.org Researchers have successfully identified and characterized CFAT genes in various plant species, including Petunia x hybrida and Prunus mume. nih.gov By using tools like heterologous expression in Escherichia coli and in vitro activity assays, the function of these enzymes can be confirmed. nih.govfrontiersin.org Such studies not only illuminate the fundamental steps of lignan (B3055560) biosynthesis but also open avenues for metabolic engineering to enhance the production of valuable plant-derived compounds.

The table below summarizes key enzymes and their roles in the biosynthetic pathways involving coniferyl alcohol derivatives.

| Enzyme | Abbreviation | Function | Plant Species Example |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway. nih.gov | Schisandra chinensis |

| Cinnamate-4-hydroxylase | C4H | Involved in the hydroxylation of cinnamic acid. nih.gov | Schisandra chinensis |

| 4-hydroxycinnamate CoA ligase | 4CL | Activates hydroxycinnamic acids. nih.gov | Schisandra chinensis |

| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters. nih.gov | Schisandra chinensis |

| Cinnamyl alcohol dehydrogenase | CAD | Converts cinnamaldehydes to cinnamyl alcohols. nih.gov | Schisandra chinensis |

| Coniferyl alcohol acyltransferase | CFAT | Acetylates coniferyl alcohol, a key step in dibenzocyclooctadiene lignan biosynthesis. nih.govfrontiersin.org | Schisandra chinensis |

| Isoeugenol (B1672232) synthase 1 | IGS1 | Uses coniferyl acetate to form E-isoeugenol. nih.govfrontiersin.org | Petunia x hybrida |

Investigation of Lignin and Lignan Assembly Mechanisms

This compound is instrumental in probing the mechanisms of lignin and lignan assembly. Lignin, a complex polymer providing structural integrity to plant cell walls, is formed through the dehydrogenative polymerization of monolignols, primarily coniferyl alcohol in gymnosperms. usda.govusda.govtaylorandfrancis.com The study of synthetic lignins, known as dehydrogenation polymers (DHPs), made from coniferyl alcohol and its derivatives, provides insights into the various linkages that occur during polymerization. usda.govusda.gov

Furthermore, research on the enzymatic polymerization of coniferyl alcohol, sometimes in biomimetic systems like micellar environments, helps to characterize the oligomers formed in the early stages of lignification. nih.gov These studies have led to new perspectives on the biosynthetic pathway, suggesting the importance of intermediates like dimeric quinone methides and a sequence of radical and ionic steps that can lead to more ordered oligolignol structures. nih.gov

Understanding Plant Cell Wall Development and Modification

The study of this compound and its precursors contributes significantly to our understanding of plant cell wall development and modification. Lignification, the process of depositing lignin in the cell wall, is a critical aspect of plant development, providing mechanical support and hydrophobicity to tissues like xylem. ontosight.airesearchgate.net

Histochemical staining methods are often employed to visualize lignin distribution in plant tissues. The Wiesner test (phloroglucinol-HCl), for example, specifically detects cinnamaldehyde (B126680) end-groups within the lignin polymer, which are derived from precursors like coniferyl aldehyde. researchgate.net These aldehyde structures are incorporated into the lignin polymer via 4-O-linkages and are particularly abundant during the early stages of xylem cell wall lignification. researchgate.net

The timing and location of monolignol biosynthesis and polymerization are tightly regulated. Studies have shown that coniferyl alcohol can act as a signaling molecule, influencing the expression of genes involved in the phenylpropanoid pathway. nih.gov Furthermore, external application of coniferyl alcohol can impact plant cell growth and lead to the formation of lignin-like compounds, highlighting the complex interplay between monolignol availability and cell wall modification. nih.gov Understanding these processes is essential for manipulating plant cell wall properties for various applications.

Development of Sustainable Processes for Lignocellulosic Biomass Utilization

Research involving this compound and related compounds is crucial for developing sustainable methods for utilizing lignocellulosic biomass, a vast and renewable resource. taylorandfrancis.comnih.gov Lignin, a major component of this biomass, is often considered a waste product in industries like papermaking and bioethanol production. taylorandfrancis.com However, it represents a rich source of aromatic chemicals. taylorandfrancis.comdoaj.org

One promising approach is the selective depolymerization of lignin to obtain valuable monomers like coniferyl alcohol. doaj.org Strategies are being developed to selectively break specific bonds within the lignin polymer, such as ester bonds, to release these monomers without the need for harsh catalysts. doaj.org

Another key area is the biotransformation of compounds derived from lignocellulose. For instance, hydroxycinnamic acids like ferulic acid, which can be released from biomass through enzymatic hydrolysis, can be converted into high-value products like coniferyl alcohol using whole-cell biocatalysts. nih.gov These biocatalysts, often engineered microorganisms like E. coli, can be designed to perform specific chemical reactions, offering a greener alternative to traditional chemical synthesis. nih.gov Such integrated approaches, combining enzymatic release and biocatalytic conversion, are fundamental to the development of economically viable biorefineries that can transform agricultural residues into valuable chemicals. nih.gov

Design of Novel Biomaterials and Bio-derived Compounds

The knowledge gained from studying this compound and the polymerization of its parent monolignol is being applied to the design of novel biomaterials and bio-derived compounds. The inherent properties of lignin, such as its aromatic nature and complex structure, make it an attractive starting point for creating new materials.

By understanding the enzymatic processes that build lignin, researchers can explore biomimetic approaches to synthesize polymers with tailored properties. For example, the enzymatic polymerization of coniferyl alcohol in the presence of different templates or in controlled environments can lead to the formation of oligomers and polymers with specific linkage types and molecular weights. nih.govthegoodscentscompany.com These synthetic lignins can then be used to develop new plastics, resins, and other materials.

Furthermore, the biosynthetic pathways involving coniferyl alcohol and its derivatives are a source of inspiration for producing valuable small molecules. For instance, the enzymatic conversion of sinapyl alcohol, a related monolignol, to methoxyeugenol, a compound with various bioactivities, has been demonstrated using acyltransferases. nih.gov This highlights the potential for using enzymes from the phenylpropanoid pathway to create a diverse range of bio-derived compounds with applications in pharmaceuticals, flavors, and fragrances.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and simulation are powerful tools for investigating the molecular interactions of coniferyl alcohol and its derivatives, providing insights that complement experimental studies. nih.gov Techniques like molecular mechanics and molecular dynamics are used to simulate the structures and energies of complex molecules, including lignin oligomers. nih.govnih.gov

These computational methods are particularly valuable for understanding the results of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the theoretical NMR chemical shifts of different conformations of coniferyl alcohol and its dimers (e.g., β-O-4, β-β, β-5, and 5-5 linked dimers), researchers can compare these with experimental data to validate proposed structures and gain a more detailed understanding of their three-dimensional shapes. nih.gov

Homology modeling is another computational technique used to predict the three-dimensional structure of proteins, such as the coniferyl alcohol acyltransferases (CFATs) involved in lignan biosynthesis. nih.gov By building a model of the enzyme, researchers can perform molecular docking simulations to explore how substrates like coniferyl alcohol and acetyl-CoA bind to the active site. nih.gov This information is invaluable for understanding the enzyme's mechanism and for designing experiments to modify its function. The use of deuterated monolignols in NMR studies, which results in "silent" signals, can also be enhanced by computational models that help interpret the complex spectra of the resulting polymers. d-nb.inforesearchgate.net

The table below lists some of the computational techniques and their applications in studying coniferyl alcohol and related compounds.

| Computational Technique | Application |

| Molecular Mechanics/Dynamics | Simulating the structures and energies of lignin oligomers. nih.govnih.gov |

| GIAO NMR Calculations | Predicting the ¹H and ¹³C chemical shifts of coniferyl alcohol and its dimers to compare with experimental data. nih.gov |

| Homology Modeling | Predicting the 3D structure of enzymes like coniferyl alcohol acyltransferase (CFAT). nih.gov |

| Molecular Docking | Simulating the binding of substrates (e.g., coniferyl alcohol, acetyl-CoA) to the active site of enzymes. nih.gov |

Q & A

Basic Research Questions

Q. What are the common methodological approaches for isolating trans-coniferyl alcohol diacetate from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) of plant tissues like rhizomes or leaves, followed by chromatographic purification. For example, Etlingera alba rhizomes yielded sinapyl alcohol diacetate (structurally analogous) via ethanol extraction and preparative HPLC . Thin-layer chromatography (TLC) or column chromatography with silica gel can separate diacetate derivatives from co-occurring phenylpropanoids .

Q. How can trans-coniferyl alcohol diacetate be synthesized in the laboratory?

- Methodological Answer : A two-step synthesis is common: (1) synthesis of trans-coniferyl alcohol via regioselective reduction of cinnamaldehyde derivatives (e.g., using LiAlH₄/BnCl) , followed by (2) acetylation with acetic anhydride under basic conditions. Stereocomplementary allylation reactions, as demonstrated in cryptocarya diacetate synthesis, may optimize stereochemical control .

Advanced Research Questions

Q. How do stereochemical and structural modifications influence the biological activity of trans-coniferyl alcohol diacetate?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that acetoxy groups enhance bioactivity. For example, melanogenesis inhibition in phenylpropanoids correlates with 4-acetoxy substituents and acetylation of hydroxyl groups . Computational modeling (e.g., QSPR or molecular docking) can predict how stereochemistry (e.g., E/Z isomerism) affects interactions with targets like tyrosinase or apoptosis pathways .

Q. What advanced analytical techniques are critical for characterizing trans-coniferyl alcohol diacetate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves acetate group positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography or cheminformatics tools (e.g., SDF/MOL files) validate 3D structure and hydrogen-bonding networks . Thermal analysis (DSC/TGA) assesses stability under experimental conditions .

Q. What mechanistic insights explain the anticancer activity of trans-coniferyl alcohol diacetate?

- Methodological Answer : The compound’s cytotoxicity in triple-negative breast cancer (TNBC) cells may stem from carbonyl groups inducing oxidative stress and mitochondrial apoptosis. In vitro assays (e.g., MTT for viability, wound healing for anti-migration) combined with ROS detection (DCFH-DA probes) can validate this mechanism. Comparative studies with deacetylated analogs (e.g., sinapyl alcohol vs. its diacetate) isolate the role of acetyl groups .

Q. How does trans-coniferyl alcohol diacetate relate to lignin biosynthesis pathways?

- Methodological Answer : As a derivative of coniferyl alcohol (a monolignol), its diacetate may act as a stabilized transport form or regulatory metabolite. Enzymatic assays with acetyltransferases (e.g., AtPMAT1 in Arabidopsis) can test acetylation kinetics. Transgenic plants with suppressed acetyl-CoA metabolism may reveal its role in lignin polymerization or cell wall modification .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported bioactivity data for trans-coniferyl alcohol diacetate?

- Methodological Answer : Variations in cytotoxicity (e.g., IC₅₀ values across studies) may arise from differences in cell lines, purity of isolates, or solvent effects. Standardization includes:

- Using authenticated cell lines (e.g., MDA-MB-231 for TNBC) and controls (e.g., doxorubicin).

- Purity verification via HPLC-UV/ELSD (>95%).

- Solvent normalization (e.g., DMSO concentration ≤0.1%) .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for studying trans-coniferyl alcohol diacetate’s pharmacokinetics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.